

# gedatolisib ATP-competitive reversible inhibitor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

## Mechanism of Action and Signaling Pathway

**Gedatolisib** provides a comprehensive blockade of the PAM pathway, which is frequently dysregulated in cancers. The following diagram illustrates the signaling pathway and **gedatolisib**'s multi-node inhibition strategy:



[Click to download full resolution via product page](#)

This multi-node inhibition strategy prevents the **compensatory activation** and **adaptive resistance** commonly seen with single-node inhibitors [1] [2]. For example, inhibiting only mTORC1 can relieve feedback loops that paradoxically activate PI3K, while inhibiting only PI3K $\alpha$  can allow other PI3K isoforms to maintain pathway activity.

## Preclinical Experimental Data and Protocols

The superior potency and efficacy of **gedatolisib** were demonstrated through a series of structured experiments comparing it against single-node PAM inhibitors [1] [3].

## Experimental Workflow

The diagram below outlines the key phases of the preclinical evaluation:



[Click to download full resolution via product page](#)

## Detailed Methodologies

- **Cell Line Models:** A panel of 28 breast cancer cell lines was used, representing different molecular subtypes and PAM pathway statuses. Key lines included hormone receptor-positive (HR+), HER2-

negative, and triple-negative models [1].

- **Comparative Inhibitors:** **Gedatolisib** was tested alongside single-node inhibitors: **alpelisib** (PI3K $\alpha$  inhibitor), **capivasertib** (AKT inhibitor), and **everolimus** (mTORC1 inhibitor) [1] [3].
- **Key Functional Assays:**
  - **Growth Rate (GR) Metrics Analysis:** Calculated from cell viability measurements before and after 72-hour drug treatment to identify cytostatic and cytotoxic effects independent of cell doubling time [1].
  - **Cell Viability and Death:** Assessed using RT-Glo MT and Sytox assays after 72-hour treatment [1].
  - **Metabolic Assays:** Measured glucose consumption, lactate production, and oxygen consumption to evaluate effects on cellular metabolism [1].
  - **Protein Synthesis Measurement:** Quantified global protein synthesis rates as a direct functional readout of mTORC1 inhibition [1].
  - **Cell Migration and Invasion:** Evaluated using transwell assays to determine anti-metastatic potential [1].

## Quantitative Preclinical Results

The table below summarizes the quantitative results from the GR metrics analysis, which captures both the potency (GR50) and efficacy (GRMax) of the inhibitors [1]:

| PAM Inhibitor | Target        | Avg. GR50 (nM) | Avg. GRMax | Avg. GR50 in PIK3CA/PTEN altered (nM) | Avg. GRMax in PIK3CA/PTEN altered |
|---------------|---------------|----------------|------------|---------------------------------------|-----------------------------------|
| Gedatolisib   | Pan-PI3K/mTOR | 12             | -0.68      | 12                                    | -0.72                             |
| Alpelisib     | PI3K $\alpha$ | 2783           | -0.10      | 2783                                  | -0.10                             |
| Capivasertib  | AKT           | 2602           | 0.00       | 2602                                  | 0.00                              |
| Everolimus    | mTORC1        | 2134           | 0.33       | 2134                                  | 0.33                              |

*GR50: Concentration to achieve 50% growth inhibition (potency). GRMax: Maximum effect; values below 0 indicate cell death (efficacy) [1].*

**Gedatolisib** demonstrated superior potency and efficacy regardless of PAM pathway mutational status, inducing cytotoxic effects (negative GRMax) while single-node inhibitors showed primarily cytostatic effects [1].

## Clinical Development and Trial Design

**Gedatolisib** is currently under investigation in late-stage clinical trials.

- **Current Status:** The U.S. FDA has accepted the New Drug Application for **gedatolisib** for **Real-Time Oncology Review (RTOR)**, following positive results from the Phase 3 VIKTORIA-1 trial [4].
- **VIKTORIA-1 Trial (NCT05501886):** A global, randomized, open-label Phase 3 study evaluating **gedatolisib** in patients with HR+/HER2- advanced breast cancer whose disease progressed on prior CDK4/6 inhibitor therapy [1] [5].
  - **Arms:** **Gedatolisib** + palbociclib + fulvestrant (triplet) vs. **Gedatolisib** + fulvestrant (doublet) vs. Fulvestrant alone (control) [5].
  - **Dosing:** **Gedatolisib** (180 mg IV weekly, 3 weeks per cycle), Palbociclib (125 mg orally, 21 days on/7 off), Fulvestrant (500 mg IM per standard) [5].
  - **Primary Endpoint:** Progression-free survival (PFS) [5].

## Key Clinical Efficacy Results

The table below summarizes the top-line results from the PIK3CA wild-type cohort of the VIKTORIA-1 trial [5] [4] [6]:

| Treatment Arm                                                            | Median PFS (months) | Hazard Ratio (HR) vs Control | Objective Response Rate (ORR) |
|--------------------------------------------------------------------------|---------------------|------------------------------|-------------------------------|
| Triplet ( <b>Gedatolisib</b> + <b>Palbociclib</b> + <b>Fulvestrant</b> ) | 9.3                 | 0.24 (76% risk reduction)    | 32%                           |
| Doublet ( <b>Gedatolisib</b> + <b>Fulvestrant</b> )                      | 7.4                 | 0.33 (67% risk reduction)    | 28.3%                         |
| Control ( <b>Fulvestrant</b> alone)                                      | 2.0                 | -                            | 1%                            |

The clinical data confirms **gedatolisib**'s potential to address a significant unmet need, particularly in the PIK3CA wild-type population post-CDK4/6 inhibition [5] [6].

## Interpretation and Research Significance

For researchers, the development of **gedatolisib** underscores several key principles in targeted therapy:

- **Overcoming Adaptive Resistance:** Comprehensive PAM pathway inhibition can preempt feedback loops and isoform compensation [1] [2].
- **Broad Applicability:** Potent activity in both PIK3CA mutant and wild-type models suggests utility across a wider patient population [1] [6].
- **Translational Validation:** The compelling preclinical data on multi-node inhibition has successfully translated to significant clinical efficacy in a Phase 3 trial [1] [5].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Gedatolisib shows superior potency and efficacy versus ... [nature.com]
2. Gedatolisib [celcuity.com]
3. Gedatolisib shows superior potency and efficacy versus ... [pubmed.ncbi.nlm.nih.gov]
4. FDA Accepts Gedatolisib for Real-Time Review in HR+/HER2 [targetedonc.com]
5. VIKTORIA-1 Trial at ESMO 2025: Gedatolisib Combination ... [oncodaily.com]
6. Gedatolisib Shows Impressive PFS in HR+/HER2– Breast ... [targetedonc.com]

To cite this document: Smolecule. [gedatolisib ATP-competitive reversible inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-atp-competitive-reversible-inhibitor>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)